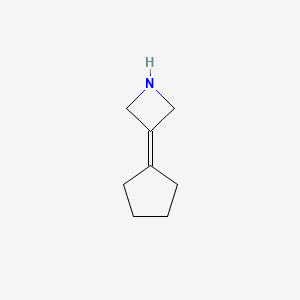
3-Cyclopentylideneazetidine
Overview
Description
3-Cyclopentylideneazetidine is a bicyclic azetidine derivative that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a four-membered azetidine ring fused with a cyclopentylidene group, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of 3-Cyclopentylideneazetidine typically involves the cycloaddition of azomethine ylides with cyclopentylidene derivatives. One common method includes the reaction of alkynyl ketones with N-tosylimines catalyzed by Bu₃P at room temperature in toluene, yielding highly functionalized azetidines . Industrial production methods often employ similar cycloaddition reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
3-Cyclopentylideneazetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding azetidine oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized azetidines and their derivatives.
Scientific Research Applications
3-Cyclopentylideneazetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentylideneazetidine involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in biological systems to interact with enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-Cyclopentylideneazetidine can be compared with other azetidine derivatives such as 1,3,3-trimethylazetidine and 3-iodo-azetidine. While all these compounds share the azetidine ring, this compound is unique due to its cyclopentylidene group, which imparts distinct chemical properties and reactivity . Similar compounds include:
- 1,3,3-Trimethylazetidine
- 3-Iodo-azetidine
- Aziridines (three-membered ring analogs)
These comparisons highlight the uniqueness of this compound in terms of its structural and chemical properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-cyclopentylideneazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-7(3-1)8-5-9-6-8/h9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMEIGOHYVSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CNC2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol](/img/structure/B1470477.png)
![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470478.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470480.png)
![2-(7-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470481.png)
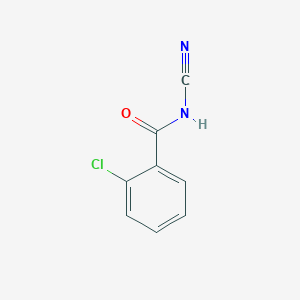
![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)
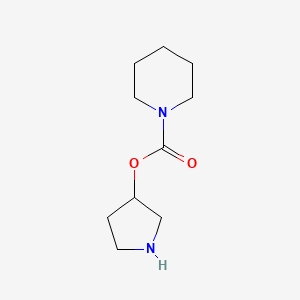

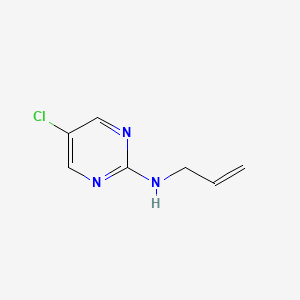
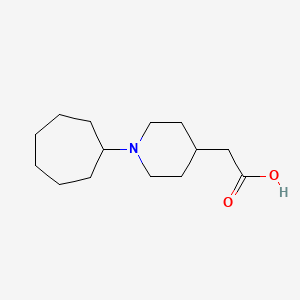
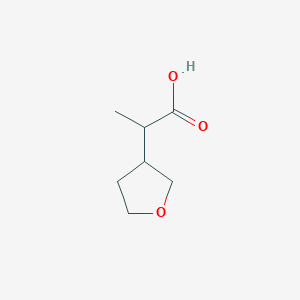
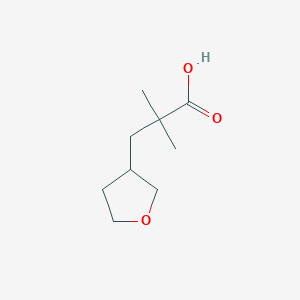
![Ethyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1470498.png)
